molecular formula C21H21N5O6 B11055425 1-(1,3-Benzodioxol-5-yl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

1-(1,3-Benzodioxol-5-yl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

Cat. No.: B11055425
M. Wt: 439.4 g/mol
InChI Key: YSNXEFYCNYWGIU-UHFFFAOYSA-N
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Description

“1-(1,3-Benzodioxol-5-yl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione” is a complex organic compound that features a benzodioxole ring, a nitropyridine moiety, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(1,3-Benzodioxol-5-yl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and nitropyridine intermediates, followed by their coupling with a pyrrolidine-2,5-dione derivative under specific conditions such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole or pyrrolidine-2,5-dione moieties.

    Reduction: Reduction reactions could target the nitro group on the pyridine ring, converting it to an amine.

    Substitution: Substitution reactions may occur at various positions on the benzodioxole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as halogenation or nitration.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “1-(1,3-Benzodioxol-5-yl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its specific combination of functional groups and structural motifs, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H21N5O6

Molecular Weight

439.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H21N5O6/c27-20-10-16(21(28)25(20)14-1-3-17-18(9-14)32-12-31-17)23-13-5-7-24(8-6-13)19-4-2-15(11-22-19)26(29)30/h1-4,9,11,13,16,23H,5-8,10,12H2

InChI Key

YSNXEFYCNYWGIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4)C5=NC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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